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Introduction
5-Acetoxymatairesinol dimethyl ether is a naturally occurring lignan isolated from the bark of

the golden larch, Pseudolarix kaempferi.[1][2] As with many natural products, its biological

activity is intrinsically linked to its three-dimensional structure. This technical guide provides a

detailed examination of the stereochemistry of this compound, presenting key data, outlining

experimental context, and illustrating the relationships between its stereoisomers.

The stereochemistry of 5-Acetoxymatairesinol dimethyl ether is definitively established by its

IUPAC name: [(R)-(3,4-dimethoxyphenyl)-[(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-5-

oxooxolan-3-yl]methyl] acetate.[3] This nomenclature precisely defines the absolute

configuration at the three chiral centers, which dictates the molecule's overall shape and its

interaction with biological targets.

Stereochemical Configuration
5-Acetoxymatairesinol dimethyl ether possesses three stereocenters. The core of the

molecule is a dibenzylbutyrolactone structure, which is common to many bioactive lignans. The

defined stereochemistry is crucial for its biological function and is designated as (3R, 4R, R).
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The relationship between the different stereochemical designations can be visualized as

follows:
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Caption: Logical relationship of stereocenters in 5-Acetoxymatairesinol dimethyl ether.

Physicochemical and Spectroscopic Data
The specific three-dimensional arrangement of atoms in 5-Acetoxymatairesinol dimethyl
ether gives rise to unique and measurable physicochemical properties. While a comprehensive
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set of experimentally determined data from a single source is not readily available in the public

domain, the following table summarizes key identifiers and computed properties for the

naturally occurring (3R, 4R, R)-isomer.

Property Value Source

Molecular Formula C₂₄H₂₈O₈ PubChem[3]

Molecular Weight 444.47 g/mol PubChem[3]

CAS Number 74892-45-8 ChemFaces[4]

IUPAC Name

[(R)-(3,4-dimethoxyphenyl)-

[(3R,4R)-4-[(3,4-

dimethoxyphenyl)methyl]-5-

oxooxolan-3-yl]methyl] acetate

PubChem[3]

InChIKey
CJBJCEARMFPRTA-

STSQHVNTSA-N
PubChem[3]

Computed XLogP3 3.4 PubChem[3]

Purity (Typical) ≥98% ChemFaces[4]

Physical Description Powder ChemFaces[4]

Note: Quantitative chiroptical data such as specific rotation ([α]D) and circular dichroism (CD)

spectra are crucial for the experimental confirmation of stereochemistry but are not available in

the cited public literature. Researchers would need to perform these measurements or consult

the primary publication for these values.

Experimental Protocols
Detailed experimental protocols for the synthesis and isolation of 5-Acetoxymatairesinol
dimethyl ether are not extensively reported in readily accessible literature. However, based on

general procedures for the isolation of lignans from plant material, a probable workflow can be

outlined.

Isolation and Purification Workflow
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The isolation of 5-Acetoxymatairesinol dimethyl ether from Pseudolarix kaempferi bark

would typically involve solvent extraction, fractionation, and chromatographic purification.
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Caption: A representative workflow for the isolation of lignans from plant material.

General Protocol for Structure Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectra are acquired to determine the carbon-hydrogen framework

of the molecule.

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear

Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are

used to establish the connectivity of atoms and confirm the overall structure.

The relative stereochemistry, particularly of the butyrolactone ring protons, can often be

deduced from the coupling constants (J-values) and through-space correlations observed

in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is employed to determine the precise

molecular weight and elemental formula of the compound.

Optical Rotation:

The specific rotation is measured using a polarimeter to determine the direction and

magnitude of the rotation of plane-polarized light, which confirms the chiral nature of the

molecule.

Conclusion
The stereochemistry of 5-Acetoxymatairesinol dimethyl ether is well-defined as (3R, 4R, R),

a configuration that is critical to its identity and likely its biological activity. While detailed

experimental data on its chiroptical properties are not widely published, the established IUPAC

nomenclature provides an unambiguous description of its absolute configuration. The protocols

for its isolation and structural elucidation follow standard practices in natural product chemistry.

For drug development professionals, a thorough understanding of this stereochemistry is

paramount for any further investigation into its therapeutic potential, as different stereoisomers
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may exhibit significantly different pharmacological and toxicological profiles. Future research

should focus on the stereoselective synthesis of all possible isomers to fully elucidate the

structure-activity relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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